3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine derivatives involves innovative methods and pathways, highlighting the compound's significance in medicinal chemistry. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which shares structural features with the compound of interest, is based on exhaustive catalytic hydrogenation, indicating the possibility of similar synthetic approaches for 3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine derivatives (Smaliy et al., 2011).
Molecular Structure Analysis
The molecular structure of related piperidine and pyrrolidine derivatives has been extensively studied, revealing diverse conformations and structural characteristics. For example, the crystal structure of certain piperidine derivatives demonstrates the molecule's twisted chair conformation, providing insight into the potential structural configurations of 3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine (Sundar et al., 2011).
Chemical Reactions and Properties
The compound's chemical reactivity and interactions highlight its potential for diverse applications. For instance, research on similar structures, such as the synthesis of 2,3-disubstituted pyrrolidines and piperidines, provides insights into possible chemical reactions involving 3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine, including oxidative decarboxylation and beta-iodination (Boto et al., 2001).
Physical Properties Analysis
The physical properties of piperidine and pyrrolidine derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystal and molecular structure analysis of hexahydropyridine (piperidine) hydrochloride provides valuable information on the physical characteristics that may also apply to 3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine dihydrochloride (Dattagupta & Saha, 1975).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents, stability under different conditions, and the potential for forming diverse derivatives, are essential aspects of 3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine dihydrochloride. Studies on similar compounds, such as the synthesis and characterization of dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines], offer insights into the chemical properties that could be expected from 3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine dihydrochloride (Shalaby et al., 2014).
Scientific Research Applications
Enzyme Inhibition in Drug Metabolism
3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride is recognized for its role in enzyme inhibition, particularly targeting the Cytochrome P450 (CYP) enzymes in hepatic metabolism. This is vital for understanding drug-drug interactions during coadministration of multiple drugs. Inhibitors like this compound are used in phenotyping studies to discern the contributions of various CYP isoforms in drug metabolism, aiding in the prediction of potential drug-drug interactions (Khojasteh et al., 2011).
Antidiabetic Drug Development
The compound has been noted in the context of dipeptidyl peptidase IV (DPP IV) inhibitors, where its structural features, including the piperidine and pyridine elements, are seen as valuable in the development of antidiabetic drugs. These inhibitors play a critical role in regulating insulin secretion and are pivotal in the treatment of type 2 diabetes mellitus (Mendieta, Tarragó, & Giralt, 2011).
Medicinal Chemistry and Drug Design
The pyrrolidine and pyridine motifs, as found in this compound, are widely utilized in medicinal chemistry. The pyrrolidine ring, in particular, allows for an efficient exploration of pharmacophore space due to its stereochemistry and three-dimensional coverage. These features make it a versatile scaffold for the design of novel biologically active compounds (Li Petri et al., 2021).
Structural and Chemical Properties
The compound's structural elements, such as the pyridine and pyrrolidine rings, contribute to its chemical properties and interactions. For instance, the pyridine derivatives are known for their medicinal significance and diverse biological activities, which are essential in modern medicinal applications (Altaf et al., 2015).
Synthesis of N-heterocycles
In the field of synthetic chemistry, this compound serves as a building block for the synthesis of N-heterocycles. These structures are integral in creating natural products and therapeutically relevant compounds, highlighting the importance of this compound in drug discovery and development (Philip et al., 2020).
properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9;;/h1-2,5,8-9,13,15H,3-4,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNSRUQEJHOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2N=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.